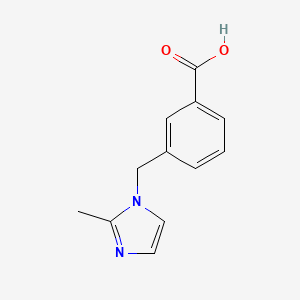

3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylimidazol-1-yl)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-13-5-6-14(9)8-10-3-2-4-11(7-10)12(15)16/h2-7H,8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIRBHOSDDRFBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Features and Chemical Classifications of 3 2 Methyl Imidazol 1 Ylmethyl Benzoic Acid

The molecular architecture of 3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid is defined by the covalent linkage of three distinct chemical components: a benzoic acid ring, a 2-methyl-imidazole ring, and a methylene (B1212753) (-CH2-) bridge. The methylene group connects the nitrogen atom at position 1 of the imidazole (B134444) ring to the carbon atom at position 3 of the benzene (B151609) ring. This specific arrangement results in a non-planar molecule with distinct functional regions.

The imidazole portion is a five-membered aromatic heterocycle containing two nitrogen atoms, which can act as a hydrogen bond acceptor and a coordination site for metal ions. The methyl group at the 2-position of the imidazole ring adds steric bulk and modifies the electronic properties of the ring. The benzoic acid moiety provides an acidic carboxylic acid group (-COOH), which can participate in hydrogen bonding, salt formation, and esterification reactions.

From a classification standpoint, this compound belongs to several chemical categories. It is a heterocyclic compound due to the presence of the imidazole ring. bldpharm.com It is also classified as an aromatic carboxylic acid, a major class of organic compounds. bldpharm.com The combination of a basic imidazole unit and an acidic carboxylic acid unit in the same molecule makes it a potential zwitterionic compound under certain pH conditions.

Key chemical properties of the compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Appearance | Solid |

| MDL Number | MFCD09065014 |

| InChI Key | ZGRKUYBDLZMGQH-UHFFFAOYSA-N |

| SMILES | Cc1nccn1-c2cccc(c2)C(O)=O |

Historical Perspectives and Evolution of Imidazole Carboxylic Acid Derivatives in Chemical Sciences

The scientific journey of imidazole-containing compounds began in 1858 when the German chemist Heinrich Debus first synthesized the parent imidazole (B134444) ring from glyoxal (B1671930) and ammonia. nih.gov Initially named glyoxaline, this discovery laid the foundation for the exploration of a vast new class of heterocyclic compounds. nih.gov For decades following its discovery, research into imidazole and its derivatives steadily grew, revealing their presence in fundamental biological molecules such as the amino acid histidine and the purine (B94841) bases of nucleic acids. lifechemicals.comresearchgate.net

The 20th century witnessed a surge of interest in imidazole derivatives, particularly within medicinal chemistry. nih.gov Researchers recognized the imidazole nucleus as a "privileged scaffold"—a molecular framework that is able to bind to multiple biological targets with high affinity. This led to the development of numerous imidazole-containing drugs with a wide array of therapeutic applications, including antifungal agents (e.g., Clotrimazole) and H2 receptor antagonists (e.g., Cimetidine). lifechemicals.comjournalijcar.org

The functionalization of the imidazole core with other reactive groups, such as carboxylic acids, represented a logical and significant step in the evolution of this chemical class. Carboxylic acids are themselves a cornerstone of organic and medicinal chemistry, known for their ability to engage in critical biological interactions and serve as versatile synthetic handles. The combination of an imidazole ring and a carboxylic acid moiety into a single molecule created bifunctional building blocks. These imidazole-carboxylic acid derivatives have become valuable intermediates in the synthesis of more complex pharmaceutical agents and functional materials, including metal-organic frameworks and coordination polymers. lifechemicals.comnbinno.comnih.gov

Research Significance and Potential Academic Impact of 3 2 Methyl Imidazol 1 Ylmethyl Benzoic Acid

Retrosynthetic Analysis and Key Precursor Identification for this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic pathway. For this compound, the most logical bond for disconnection is the C-N bond between the benzylic carbon and the imidazole nitrogen.

This disconnection reveals two primary precursors:

2-Methylimidazole: A readily available heterocyclic nucleophile.

A 3-(halomethyl)benzoic acid derivative: An electrophilic component.

To avoid interference from the acidic proton of the carboxylic acid group during the alkylation step, it is practical to use a protected form, such as an ester. Therefore, a more refined precursor would be an alkyl 3-(halomethyl)benzoate, for instance, methyl 3-(bromomethyl)benzoate. This leads to a two-step synthesis: N-alkylation followed by ester hydrolysis.

An alternative disconnection strategy could involve functional group interconversion. For example, one could start with a nitrile instead of a carboxylic acid ester. The synthesis would then involve the alkylation of 2-methylimidazole with 3-(bromomethyl)benzonitrile (B105621), followed by the hydrolysis of the nitrile group to the carboxylic acid. This approach has been successfully used for the synthesis of related isomers like 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. nih.gov

Key Precursors Identified:

2-Methylimidazole

Methyl 3-(bromomethyl)benzoate or 3-(bromomethyl)benzonitrile

3-Methylbenzoic acid (as a starting point for the synthesis of the electrophile)

Multi-Step Synthetic Pathways to this compound

Based on the retrosynthetic analysis, a robust multi-step pathway can be designed. The most common approach involves the initial synthesis of the electrophilic partner followed by the key alkylation reaction and final deprotection.

The central step in the synthesis is the formation of the N-benzyl bond via the alkylation of 2-methylimidazole. This reaction is a type of nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the electrophilic benzylic carbon.

A typical procedure involves reacting 2-methylimidazole with methyl 3-(bromomethyl)benzoate in the presence of a base. The base is required to deprotonate the imidazole ring, thereby increasing its nucleophilicity. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases like triethylamine (B128534) (TEA). The choice of solvent is also critical, with polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or acetone (B3395972) being commonly employed. The reaction typically proceeds at temperatures ranging from room temperature to the reflux temperature of the solvent. researchgate.net The imidazole ring contains two nitrogen atoms, but alkylation generally occurs at the N-1 position due to steric hindrance from the methyl group at the C-2 position.

The final step in the proposed synthetic sequence is the conversion of the ester or nitrile intermediate into the target carboxylic acid.

Ester Hydrolysis: If the precursor used was methyl 3-((2-methyl-1H-imidazol-1-yl)methyl)benzoate, the final step is the hydrolysis of the methyl ester. This is a standard transformation that can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred and is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a co-solvent such as methanol (B129727) or ethanol, followed by acidification to protonate the carboxylate salt. nih.gov

Nitrile Hydrolysis: If the synthesis started with 3-(bromomethyl)benzonitrile, the intermediate would be 3-((2-methyl-1H-imidazol-1-yl)methyl)benzonitrile. The hydrolysis of the nitrile to a carboxylic acid can be performed under harsh acidic or basic conditions, often requiring prolonged heating at reflux. nih.gov For instance, refluxing with a strong aqueous base like potassium hydroxide can effectively convert the nitrile to the corresponding carboxylate. nih.gov

To maximize the yield and purity of the final product, the conditions for the key imidazo-alkylation step must be carefully optimized. Key parameters to consider include the choice of base, solvent, temperature, and reaction time. The effects of these parameters are often interconnected. researchgate.net

For example, a strong base like NaH in an aprotic solvent like DMF might lead to a faster reaction at a lower temperature, while a weaker base like K₂CO₃ in acetone might require higher temperatures and longer reaction times. The selection of solvent can significantly influence reaction rates and yields; polar aprotic solvents are generally effective at solvating the ions involved in the substitution reaction. researchgate.netbeilstein-journals.org Temperature is another critical factor; higher temperatures increase the reaction rate but can also lead to the formation of side products, thus reducing purity. researchgate.net

Table 1: Hypothetical Optimization of the Alkylation Reaction

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetone | Reflux | 12 | 75 |

| 2 | NaH | DMF | 25 | 4 | 92 |

| 3 | Cs₂CO₃ | MeCN | 60 | 8 | 88 |

| 4 | TEA | DCM | 25 | 24 | 45 |

| 5 | K₂CO₃ | DMF | 80 | 6 | 85 |

| 6 | NaH | THF | 25 | 6 | 89 |

This table is illustrative and based on general principles for similar reactions.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. sphinxsai.com Key areas for improvement include the choice of solvents, reagents, and energy sources.

Solvent Selection: Traditional polar aprotic solvents like DMF are effective but have environmental and health concerns. Greener alternatives such as ethanol, water, or eutectic mixtures could be explored. sphinxsai.commdpi.com Water-mediated synthesis, in particular, is highly desirable from an environmental and economic standpoint. sphinxsai.com

Catalysis: While the alkylation step typically requires a stoichiometric amount of base, catalytic approaches could be investigated. The use of phase-transfer catalysts, for example, can enhance reaction rates in biphasic systems, potentially allowing for the use of greener solvents.

Energy Efficiency: Microwave-assisted synthesis is a green chemistry technique that can significantly reduce reaction times and energy consumption compared to conventional heating. rjptonline.orgwjbphs.com This method has been successfully applied to the synthesis of various benzimidazole (B57391) derivatives. rjptonline.org

Atom Economy: The chosen synthetic route, involving an Sₙ2 reaction followed by hydrolysis, generally has good atom economy. The primary byproduct is the salt formed from the base and the leaving group (e.g., KBr).

Scale-Up Considerations for the Production of this compound for Research

Transitioning a synthetic procedure from a laboratory scale to a larger scale for extensive research purposes introduces several challenges that must be addressed.

Reagent Selection and Cost: For larger-scale synthesis, the cost and availability of starting materials like methyl 3-(bromomethyl)benzoate become more significant. An alternative might be to synthesize it in-house from the cheaper 3-methylbenzoic acid via esterification followed by radical bromination.

Thermal Management: The alkylation reaction can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure consistent product quality. This requires appropriate reactor design and cooling systems.

Purification: Purification by column chromatography, which is common in small-scale synthesis, is often impractical and costly on a larger scale. Developing a robust crystallization or precipitation procedure for the product and intermediates is highly desirable for efficient and scalable purification.

Process Safety: A thorough safety assessment of all steps is necessary. For example, using sodium hydride requires careful handling due to its reactivity with moisture.

Continuous Flow Synthesis: For even larger quantities, continuous flow chemistry offers significant advantages over traditional batch processing. umontreal.ca Flow reactors provide superior heat and mass transfer, improved safety, and the potential for straightforward automation and scale-up, which can lead to higher consistency and purity. umontreal.carsc.org This approach allows multiple reaction steps to be combined into a single continuous operation. umontreal.ca

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) of this compound

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides primary information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid ring, the protons of the imidazole ring, the methylene (B1212753) bridge protons, and the methyl group protons. The chemical shifts are influenced by the electronic effects of the substituents. For instance, the protons on the benzoic acid ring will show characteristic splitting patterns (doublet, triplet) depending on their position relative to the carboxylic acid and the imidazolylmethyl substituent. The imidazole protons will appear as distinct singlets or doublets, and the methylene protons will typically present as a singlet. The methyl protons on the imidazole ring will also appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum would show distinct peaks for the carboxyl carbon, the aromatic carbons of the benzoic acid ring, the carbons of the imidazole ring, the methylene carbon, and the methyl carbon. The chemical shift of the carboxyl carbon is characteristically downfield.

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assembling the molecular structure. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to assign the protons on the aromatic ring. An HSQC spectrum correlates the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 (s, 1H) | 165 - 175 |

| Benzoic Acid Ring (Ar-H) | 7.4 - 8.2 (m, 4H) | 128 - 135 |

| Imidazole Ring (Im-H) | 6.8 - 7.5 (m, 2H) | 120 - 145 |

| Methylene (-CH₂-) | 5.2 - 5.5 (s, 2H) | 45 - 55 |

| Methyl (-CH₃) | 2.3 - 2.6 (s, 3H) | 12 - 16 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

The flexibility of the methylene bridge allows for different spatial orientations (conformations) of the imidazole and benzoic acid rings relative to each other. NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the preferred conformation in solution. NOESY experiments detect through-space interactions between protons that are close to each other, which can help to determine the three-dimensional structure. The presence of NOE cross-peaks between specific protons on the imidazole ring and the benzoic acid ring would indicate their spatial proximity, suggesting a folded conformation. The barrier to rotation around the C-N and C-C single bonds of the methylene bridge is expected to be relatively low, leading to a dynamic equilibrium of conformers at room temperature. lew.ro

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) spectroscopy is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching bands. A strong absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The C=C and C=N stretching vibrations of the aromatic and imidazole rings are expected in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and methyl groups typically appear around 2850-3100 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid (-COOH) | C=O stretch | 1680 - 1720 (strong) |

| Aromatic/Imidazole Ring | C=C, C=N stretch | 1450 - 1600 |

| Aromatic/Aliphatic C-H | C-H stretch | 2850 - 3100 |

| Methylene (-CH₂-) | C-H bend | ~1465 |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. The Raman spectrum would also show characteristic bands for the aromatic and imidazole ring vibrations. The symmetric stretching of the benzene (B151609) ring is often a strong band in the Raman spectrum.

Advanced Mass Spectrometry Techniques for this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound.

For this compound (C₁₂H₁₂N₂O₂), the expected exact mass is approximately 216.0899 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement.

The fragmentation pattern in the mass spectrum gives valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) could involve:

Loss of a carboxyl group (-COOH): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the rest of the molecule.

Cleavage of the methylene bridge: This could lead to fragments corresponding to the methyl-imidazole cation and the methyl-benzoic acid cation.

Fragmentation of the imidazole or benzoic acid rings: This would produce smaller characteristic fragment ions. docbrown.info

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₁₂H₁₂N₂O₂⁺ | ~216 |

| [M - COOH]⁺ | C₁₁H₁₁N₂⁺ | ~171 |

| [C₅H₇N₂]⁺ | 2-Methyl-1-methyleneimidazolium | ~95 |

| [C₈H₇O₂]⁺ | 3-Methylenebenzoic acid cation | ~135 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Note: The relative intensities of these fragments will depend on the ionization method and energy.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of this compound

Detailed experimental data from High-Resolution Mass Spectrometry (HRMS) for this compound are not available in the reviewed scientific literature. Therefore, a table of precise mass determination cannot be provided. The theoretical exact mass can be calculated from its molecular formula, C₁₁H₁₀N₂O₂.

Table 1: Theoretical Mass of this compound

| Molecular Formula | Theoretical Exact Mass (m/z) |

|---|

Note: This value is calculated based on the atomic masses of the constituent elements and does not represent experimentally determined data.

Fragmentation Pattern Analysis of this compound

No published studies detailing the mass spectrometry fragmentation pattern of this compound were identified. As such, a detailed analysis of its fragmentation pathways and a corresponding data table of fragment ions are not available.

X-ray Crystallography and Single-Crystal Diffraction of this compound

A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, the subsequent sections on its specific molecular conformation, crystal packing, intermolecular interactions, and polymorphism are based on the absence of this foundational data.

Molecular Conformation and Crystal Packing of this compound

Without single-crystal X-ray diffraction data, the specific molecular conformation and crystal packing arrangement of this compound in the solid state remain undetermined. Information regarding bond lengths, bond angles, and dihedral angles that define its three-dimensional structure is not available.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

Intermolecular Interactions and Hydrogen Bonding Networks in this compound Crystal Structures

A detailed description of the intermolecular interactions and hydrogen bonding networks within the crystal structure of this compound cannot be provided due to the lack of crystallographic studies. While the presence of a carboxylic acid group and an imidazole ring suggests the potential for hydrogen bonding (e.g., O-H···N or C-H···O interactions), the specific nature and geometry of these interactions have not been experimentally determined.

Table 3: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| O-H (Carboxylic Acid) | N (Imidazole) | Strong Hydrogen Bond (Hypothetical) |

Note: This table represents potential interactions based on the chemical structure and is not derived from experimental data.

Polymorphism and Co-crystallization Studies of this compound

There are no published studies on the polymorphism or co-crystallization of this compound. Investigations into whether this compound can exist in different crystalline forms (polymorphs) or form co-crystals with other molecules have not been reported in the scientific literature reviewed.

Computational and Theoretical Investigations of 3 2 Methyl Imidazol 1 Ylmethyl Benzoic Acid

Quantum Chemical Calculations on the Electronic Structure of 3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density Distribution in this compound

No published studies were found.

Prediction of Spectroscopic Properties of this compound

No published studies were found.

Molecular Dynamics (MD) Simulations of this compound in Solution

No published studies were found.

Conformational Analysis and Energy Landscapes of this compound

No published studies were found.

Mechanistic Studies of Reactions Involving this compound through Computational Approaches

No published studies were found.

Coordination Chemistry of 3 2 Methyl Imidazol 1 Ylmethyl Benzoic Acid As a Ligand

Ligand Design Principles for 3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid

The unique structural features of this compound, featuring a 2-methylimidazole (B133640) ring linked to a benzoic acid moiety via a methylene (B1212753) bridge, offer a range of possibilities for coordination with metal ions. The design of this ligand inherently dictates its potential binding modes and the resulting architecture of its metal complexes.

The ligand this compound possesses two primary coordination sites: the nitrogen atom of the imidazole (B134444) ring and the oxygen atoms of the carboxylate group. This arrangement allows for various chelation modes. It can act as a bidentate ligand, coordinating to a single metal center through one nitrogen and one oxygen atom, forming a stable chelate ring.

Furthermore, the carboxylate group itself can exhibit different binding modes, including monodentate, bidentate chelating, and bidentate bridging. This versatility allows the ligand to bridge multiple metal centers, leading to the formation of polynuclear complexes and coordination polymers. In coordination polymers constructed from the similar ligand 4-((1H-benzo[d]imidazol-1-yl)methyl)benzoic acid, the carboxylate groups have been observed to adopt bidentate chelating, bridging, and monodentate coordination modes. acs.org This suggests that this compound would exhibit similar flexibility.

The steric hindrance from the methyl group at the 2-position of the imidazole ring can also influence the coordination geometry around the metal center, potentially favoring specific coordination numbers or arrangements.

The imidazole moiety, a heterocyclic aromatic amine, is a well-established N-donor ligand in coordination chemistry. The nitrogen atom at the 3-position of the imidazole ring possesses a lone pair of electrons readily available for coordination with a metal ion. The basicity of the imidazole nitrogen influences the strength of the metal-ligand bond.

The carboxylic acid group, upon deprotonation, provides a negatively charged carboxylate that acts as an effective O-donor. The coordination of the carboxylate group can be influenced by factors such as the pH of the reaction medium and the nature of the metal ion. The interplay between the "hard" oxygen donors of the carboxylate and the "borderline" nitrogen donor of the imidazole allows this ligand to coordinate effectively with a wide range of metal ions, from transition metals to lanthanides.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with imidazole-carboxylate ligands is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the ligand are reacted in a suitable solvent at elevated temperatures. The resulting crystalline products can be characterized by a variety of analytical techniques.

The characterization of these complexes typically involves:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the C=N (imidazole) and COO- (carboxylate) groups.

Elemental Analysis: To determine the stoichiometry of the metal complex.

Single-Crystal X-ray Diffraction: To elucidate the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.

Table 1: Expected Properties of Transition Metal Complexes with Imidazole-Carboxylate Ligands

| Metal Ion | Typical Coordination Geometry | Potential Structure |

|---|---|---|

| Cu(II) | Square Planar, Octahedral | 1D chains, 2D grids |

| Ni(II) | Tetrahedral, Octahedral | 1D chains, 3D frameworks |

| Zn(II) | Tetrahedral | 2D layers, 3D frameworks |

This table is based on findings for structurally similar ligands and represents expected, not experimentally confirmed, properties for this compound complexes.

Lanthanide ions, with their high coordination numbers and preference for oxygen donor ligands, are expected to form stable complexes with this compound, primarily through the carboxylate group. The imidazole nitrogen can also participate in coordination, leading to complexes with interesting structural and photoluminescent properties.

Studies on lanthanide complexes with the analogous ligand 4-((1H-benzo[d]imidazol-1-yl)methyl)benzoic acid have shown the formation of one-dimensional coordination polymers with the general formula [Ln2(L)5(NO3)(H2O)4]n (where Ln = Eu, Tb, Gd). acs.org In these complexes, the ligand exhibits multiple coordination modes, demonstrating its versatility in accommodating the coordination preferences of different lanthanide ions within the same structure. acs.org

Information regarding actinide complexes with this specific ligand or even closely related imidazole-carboxylate ligands is scarce in the available literature.

Structural Diversity and Geometries of Metal-3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid Complexes

The combination of a flexible methylene linker and multiple coordination sites in this compound is expected to give rise to a rich structural diversity in its metal complexes. The final architecture is influenced by several factors, including the coordination geometry of the metal ion, the molar ratio of metal to ligand, the reaction conditions (e.g., temperature, solvent), and the presence of counter-ions or ancillary ligands.

Based on studies of similar ligands, the following structural motifs can be anticipated:

Mononuclear Complexes: Where a single metal ion is coordinated by one or more ligand molecules.

Dinuclear or Polynuclear Clusters: Where multiple metal ions are bridged by the carboxylate or imidazole moieties of the ligand.

Coordination Polymers: Extending in one, two, or three dimensions, forming chains, layers, or frameworks. The flexibility of the methylene spacer can allow for the formation of interpenetrating networks.

The geometry around the metal centers would be dictated by the specific metal ion. For instance, late first-row transition metals might adopt tetrahedral or square planar geometries, while lanthanides would exhibit higher coordination numbers, often resulting in geometries such as square antiprismatic or capped square antiprismatic.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Electronic and Magnetic Properties of Coordination Compounds of this compound

A comprehensive search of scientific literature and chemical databases did not yield specific research articles detailing the experimental or theoretical electronic and magnetic properties of coordination compounds formed with the ligand this compound. While the coordination chemistry of related imidazole and benzoic acid derivatives has been explored, specific data, including electronic absorption spectra (UV-Vis), electron paramagnetic resonance (EPR) studies, and magnetic susceptibility measurements for complexes of this particular ligand, are not available in the published literature.

The electronic and magnetic properties of coordination compounds are fundamentally determined by the nature of the metal ion, its oxidation state, the coordination geometry, and the ligand field strength. For a hypothetical coordination compound of this compound, one could anticipate certain general characteristics based on the behavior of similar ligands.

The ligand this compound possesses two potential coordination sites: the nitrogen atom of the imidazole ring and the oxygen atoms of the carboxylate group. This allows for various coordination modes, including monodentate, bidentate, or bridging, leading to the formation of mononuclear or polynuclear complexes. The resulting electronic and magnetic properties would be highly dependent on the specific coordination environment adopted.

General Expectations for Electronic Properties:

The electronic spectra of transition metal complexes with such a ligand would be expected to exhibit d-d transitions in the visible region, with their energies depending on the metal ion and the ligand field strength. Charge transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), might also be observed, typically in the ultraviolet region. The position and intensity of these bands would provide insights into the electronic structure of the complexes.

General Expectations for Magnetic Properties:

The magnetic properties of complexes are dictated by the number of unpaired electrons on the metal center(s) and any magnetic exchange interactions between them in polynuclear species. For instance, a mononuclear high-spin cobalt(II) complex in an octahedral environment would be expected to have a magnetic moment corresponding to three unpaired electrons. In contrast, a copper(II) complex would typically possess one unpaired electron. If the ligands bridge two or more metal centers, ferromagnetic or antiferromagnetic coupling could arise, leading to more complex magnetic behavior that would be studied through variable-temperature magnetic susceptibility measurements.

Without experimental data, any discussion of the electronic and magnetic properties of coordination compounds of this compound remains speculative. Further research, including the synthesis and detailed characterization of these specific complexes, is required to elucidate their properties.

No Published Research Found for "this compound" in Advanced Materials Science and Catalysis Applications

Despite a comprehensive search of scientific literature, no specific research articles or data could be found on the applications of the chemical compound "this compound" in the fields of metal-organic frameworks (MOFs), and heterogeneous, asymmetric, or homogeneous catalysis. Therefore, the generation of a detailed article based on the provided outline is not possible at this time.

The investigation sought to uncover research related to the use of this compound as a building block in advanced materials and as a component in catalytic systems. The search included scholarly databases and scientific publications for information pertaining to the following areas:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: No studies were identified that described the design principles, synthesis, or structural analysis of MOFs or coordination polymers incorporating this compound as a linker molecule.

Heterogeneous Catalysis: The search did not yield any publications detailing the use of this compound or its derivatives in the development of heterogeneous catalysts. Consequently, information on active site design, mechanistic insights, or its application in asymmetric catalysis is not available.

Homogeneous Catalysis: There is no available research on the use of metal complexes derived from this compound for applications in homogeneous catalysis.

While research exists on structurally similar compounds, such as other imidazole and benzoic acid derivatives in these fields, the specific compound of interest, this compound, does not appear to have been a subject of published research in these advanced applications. The absence of data prevents the creation of a scientifically accurate and informative article that adheres to the requested detailed outline.

Advanced Applications of 3 2 Methyl Imidazol 1 Ylmethyl Benzoic Acid in Materials Science and Catalysis

Supramolecular Architectures and Self-Assembly of 3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid

The molecular structure of this compound, featuring both a carboxylic acid group and a 2-methylimidazole (B133640) moiety, provides a versatile platform for the construction of intricate supramolecular architectures. These assemblies are governed by non-covalent interactions, with hydrogen bonding playing a pivotal role. The interplay between the acidic proton of the carboxyl group, the oxygen atoms of the carboxylate, and the nitrogen atoms of the imidazole (B134444) ring dictates the self-assembly process, leading to the formation of well-ordered, higher-dimensional structures.

Hydrogen-Bonded Frameworks

The self-assembly of this compound in the solid state is largely directed by the formation of robust hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the imidazole ring contains a nitrogen atom that acts as a hydrogen bond acceptor. This combination of functional groups allows for the formation of predictable and stable hydrogen-bonding motifs.

While a specific crystal structure for this compound is not extensively detailed in the available literature, the behavior of analogous compounds, such as other imidazole- and benzimidazole-carboxylic acid derivatives, provides significant insight into its likely supramolecular organization. researchgate.netnih.goviucr.org In these related structures, it is common to observe the formation of one-dimensional (1D) chains or two-dimensional (2D) sheets.

A primary and highly favored interaction is the O-H···N hydrogen bond, where the carboxylic acid proton is donated to the non-protonated nitrogen atom of the imidazole ring of an adjacent molecule. nih.govnih.gov This interaction is a strong and directional force that can lead to the formation of infinite chains. Additionally, weaker C-H···O interactions may further stabilize the crystal packing. In the crystal structures of related benzimidazole (B57391) derivatives, O-H···N and C-H···O hydrogen bonds, along with π–π stacking interactions, contribute to the formation of complex supramolecular frameworks. nih.gov

The potential hydrogen-bonding interactions involving this compound are summarized in the table below.

| Interaction Type | Donor | Acceptor | Resulting Motif |

| Strong Hydrogen Bond | Carboxylic Acid (O-H) | Imidazole Nitrogen (N) | Formation of 1D Chains |

| Weaker Hydrogen Bond | Aromatic/Aliphatic C-H | Carboxylic Oxygen (C=O) | Inter-chain stabilization |

| π–π Stacking | Imidazole Ring / Benzene (B151609) Ring | Imidazole Ring / Benzene Ring | Stabilization of 2D/3D packing |

These interactions collectively drive the self-assembly of the molecules into extended networks, demonstrating the principles of crystal engineering where molecular recognition events dictate the final solid-state architecture.

Host-Guest Chemistry and Molecular Recognition Phenomena

The structural features of this compound also suggest its potential utility in the realm of host-guest chemistry and molecular recognition. The imidazole and benzoic acid moieties can engage in a variety of non-covalent interactions, enabling the molecule to act as a recognition unit for specific guest species. For instance, the imidazole ring can participate in π-π stacking interactions with aromatic guests, while the carboxylic acid group can form hydrogen bonds or salt bridges with complementary functional groups on a guest molecule.

While specific studies detailing the host-guest chemistry of this compound are limited, its role as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs) highlights its potential. researchgate.netrsc.orgmdpi.com In these materials, the compound acts as a building block that, upon coordination with metal ions, creates porous structures capable of encapsulating guest molecules. The size, shape, and chemical nature of the pores can be tuned by the choice of metal ion and the geometry of the ligand, leading to selective guest uptake.

The principles of molecular imprinting, a technique used to create synthetic polymers with tailor-made binding sites, could also be applied to this compound. nih.govresearchgate.net By polymerizing functional monomers in the presence of a template molecule, specific recognition cavities can be formed. The functional groups of this compound could be exploited in such systems to create materials with high selectivity for target analytes.

Exploration of this compound in Sensor Development and Chemical Sensing Applications

The imidazole functional group is a common component in the design of chemical sensors due to its ability to coordinate with metal ions and participate in hydrogen bonding. rsc.org Consequently, this compound represents a promising candidate for the development of novel sensing platforms. Its application can be envisioned in two main areas: as a component of fluorescent or colorimetric sensors and as a modifier for electrochemical sensors.

The development of metal-organic frameworks (MOFs) from imidazole-containing ligands has opened avenues for creating highly sensitive and selective chemical sensors. researchgate.netnih.gov These materials often exhibit luminescence that can be modulated by the presence of specific analytes. For instance, MOFs constructed from ligands similar to this compound have been shown to act as fluorescent sensors for the detection of metal ions or small organic molecules. researchgate.netnih.gov The mechanism of sensing in such systems often involves the interaction of the analyte with the metal centers or the organic ligand, leading to a change in the fluorescence emission, such as quenching or enhancement.

In the context of electrochemical sensing, the imidazole moiety can be used to modify electrode surfaces, enhancing their selectivity and sensitivity towards target analytes. The nitrogen atoms in the imidazole ring can coordinate with metal ions, pre-concentrating them at the electrode surface for subsequent electrochemical detection. While direct applications of this compound in this area have not been extensively reported, the known affinity of imidazole for various metal ions suggests its potential.

The table below summarizes the potential sensing applications based on the functional moieties of this compound.

| Sensor Type | Principle of Operation | Potential Analytes |

| Fluorescent MOF Sensor | Analyte-induced fluorescence quenching or enhancement of a MOF containing the compound as a ligand. | Metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺), nitroaromatic compounds, small organic molecules. nih.gov |

| Electrochemical Sensor | Modification of an electrode surface to enhance selective binding and detection of analytes. | Heavy metal ions, biologically relevant molecules. |

The versatility of the imidazole and benzoic acid functional groups makes this compound a promising building block for the rational design of advanced chemical sensors for a variety of applications in environmental monitoring and analytical chemistry.

Broader Academic Implications and Future Research Directions for 3 2 Methyl Imidazol 1 Ylmethyl Benzoic Acid

Integration of 3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid into Multicomponent Systems

The molecular architecture of this compound makes it an exemplary candidate as an organic linker for the construction of multicomponent systems like metal-organic frameworks (MOFs) and coordination polymers. The imidazole (B134444) and carboxylate moieties can coordinate to metal ions, creating diverse and complex architectures.

Research on analogous ligands, such as 3-imidazol-1-yl-benzoic acid and 4-imidazol-1-yl-benzoic acid, has demonstrated the successful synthesis of numerous coordination polymers with varied metal ions including Cadmium (Cd), Copper (Cu), and Zinc (Zn). researchgate.netrsc.org These studies have yielded structures ranging from two-dimensional (2D) grids to complex three-dimensional (3D) interpenetrating diamondoid and Kagome frameworks. rsc.org The specific geometry of the ligand is a critical determinant of the final topology of the coordination polymer. rsc.org

Future research could systematically explore the use of this compound with a range of metal ions to build novel MOFs. The presence of the methylene (B1212753) spacer between the benzoic acid and the imidazole ring introduces a degree of flexibility not present in directly linked analogues like 3-imidazol-1-yl-benzoic acid. This flexibility, combined with the steric hindrance from the methyl group on the imidazole, could lead to unique network topologies and pore environments within the resulting frameworks. These structural variations are crucial for tuning the material's properties for specific applications.

| Ligand | Metal Ion(s) | Resulting Architecture/Topology | Reference |

|---|---|---|---|

| 4-imidazol-1-yl-benzoic acid | Cd(II) | 2D → 2D interpenetrating network with (4,4) grid topology | rsc.org |

| 4-imidazol-1-yl-benzoic acid | Cu(II) | Kagome structure | rsc.org |

| 4-imidazol-1-yl-benzoic acid | Cd(II) | 4-fold interpenetrating diamondoid framework | rsc.org |

| 3-imidazol-1-yl-benzoic acid | Zn(II) | Layered non-interpenetrating (4,4) grid network | rsc.org |

| 3-imidazol-1-yl-benzoic acid | Cd(II) | Self-penetrating 3D structure | rsc.org |

| 1,4-di(1H-imidazol-4-yl)benzene & 4-methylphthalic acid | Cu(II), Co(II), Zn(II), Cd(II) | 3D CdSO4 topology and 2D layer structures with (4,4) sql topology | mdpi.com |

Development of Novel Synthetic Methodologies for Related Imidazole-Carboxylic Acid Derivatives

While the synthesis of specific imidazole derivatives is established, there is considerable scope for the development of novel, more efficient, and environmentally benign synthetic methodologies for compounds related to this compound. Current research highlights several promising directions.

One area of exploration involves multi-component, one-pot reactions, which offer advantages in terms of atom economy and reduced waste. mdpi.com For instance, strategies involving the cycloaddition of ethyl isocyanoacetate with imidoyl chlorides have been developed for preparing imidazole-4-carboxylate esters, which are direct precursors to the corresponding carboxylic acids. mdpi.com Another innovative approach involves the annulation between α-isocyanoacetates and ketenimines, mediated by a base, to yield substituted imidazole derivatives. mdpi.com

Furthermore, the application of green chemistry principles, such as the use of ultrasonic irradiation, presents a promising future direction. Sonochemistry has been shown to enhance reaction rates, improve yields, and reduce the need for harsh conditions or hazardous solvents in the synthesis of imidazole-based compounds. mdpi.com The development of novel, reusable catalysts, such as modified silica-coated nanoparticles, for these reactions is also an active area of research that could be applied to the synthesis of this compound and its derivatives. mdpi.com The synthesis of a related benzimidazole-based carboxylic acid has been achieved through a condensation reaction followed by hydrolysis, a pathway that could be adapted and optimized for this class of compounds. nih.gov

| Methodology | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Cycloaddition Reaction | Ethyl isocyanoacetate, diarylimidoyl chlorides | Efficient construction of the imidazole ring | mdpi.com |

| Base-Mediated Annulation | α-isocyanoacetates, ketenimines, t-BuOK | Straightforward synthesis in good yields | mdpi.com |

| Ultrasonic-Assisted Synthesis | Ultrasonic irradiation, eco-compatible catalysts (e.g., MOPS) | Green chemistry approach, short reaction times, high yields | mdpi.com |

| Heterogeneous Catalysis | Nano-catalysts (e.g., Bi1.5(Lu,Er)0.5O3) | High catalytic activity, simple reusability of the catalyst | mdpi.com |

Exploration of Structure-Property Relationships in this compound Derivatives

A key area for future research is the systematic exploration of structure-property relationships in derivatives of this compound. By modifying the molecular scaffold and observing the resulting changes in physical, chemical, and biological properties, a deeper understanding of its functional potential can be achieved.

Structural modifications could include:

Substitution on the Benzene (B151609) Ring: Introducing electron-donating or electron-withdrawing groups onto the benzoic acid moiety can modulate the electronic properties of the molecule, affecting its coordination behavior and the photoluminescent properties of its metal complexes.

Variation of the Imidazole Substituent: Replacing the 2-methyl group with other alkyl or aryl groups can alter the steric environment around the coordinating nitrogen atom, influencing the geometry and stability of resulting multicomponent systems.

Modification of the Linker: Altering the length or rigidity of the methylene spacer could impact the flexibility of the ligand and the resulting framework architecture in coordination polymers.

Studies on related 1H-imidazole-2-carboxylic acid derivatives have successfully used a structure-guided optimization approach to develop potent enzyme inhibitors. nih.gov This research demonstrated that specific substituents on the imidazole ring were crucial for interacting with flexible loops in the enzyme's active site, highlighting the profound impact of subtle structural changes on biological activity. nih.gov Similarly, analysis of the crystal structure of the analogous 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid reveals key details about intermolecular interactions, such as O—H⋯N and C—H⋯O hydrogen bonds and π–π stacking, which are fundamental to the formation of supramolecular networks and directly influence material properties. nih.gov

Advanced Applications in Emerging Fields of Chemical Science

The structural features of this compound and the multicomponent systems derived from it suggest significant potential for advanced applications in several emerging fields.

Gas Adsorption and Separation: MOFs constructed from imidazole- and carboxylate-containing linkers are promising candidates for selective gas capture. The nitrogen atoms in the imidazole rings can create favorable interaction sites for CO2. mdpi.com By carefully designing MOFs with this compound, it may be possible to create materials with tailored pore sizes and chemical environments for the selective adsorption of CO2 over other gases like N2. mdpi.comnih.gov

Chemical Sensing: The incorporation of this ligand into coordination polymers could lead to new fluorescent sensors. The luminescence of Zn(II) or Cd(II) based MOFs can be quenched or enhanced in the presence of specific analytes, a principle that has been used to develop selective sensors for metal ions and other small molecules. researchgate.net

Catalysis: MOFs can serve as platforms for catalysis. Imidazole moieties can be grafted onto coordinatively unsaturated metal sites within MOFs to create active catalytic centers. soton.ac.uk Frameworks built with this compound could be explored as catalysts for various organic transformations, leveraging both the metal nodes and the functional organic linkers.

Medicinal Chemistry: Imidazole-carboxylic acid derivatives have been investigated for a range of biological activities. longdom.org For example, specific derivatives have been identified as antiplatelet agents and enzyme inhibitors. nih.govnih.gov The scaffold of this compound could serve as a starting point for the design and synthesis of new therapeutic agents.

Future research in these areas will fully elucidate the potential of this versatile molecule and its derivatives, contributing to the development of new materials and technologies.

Q & A

Q. Basic

- NMR : H NMR should reveal peaks for the methyl group on imidazole (~δ 2.4 ppm) and the methylene bridge (δ 4.8–5.2 ppm). Aromatic protons from the benzoic acid moiety appear as a multiplet between δ 7.4–8.1 ppm .

- IR : Confirm the carboxylic acid group via a broad O–H stretch (~2500–3000 cm) and C=O stretch (~1680–1700 cm) .

- X-ray crystallography : For unambiguous confirmation, use SHELXL for refinement. Single-crystal diffraction resolves the spatial arrangement of the imidazole and benzoic acid moieties .

How can researchers resolve contradictions in spectroscopic data arising from different synthetic batches?

Advanced

Discrepancies in NMR or IR spectra may stem from:

- Tautomerism : The imidazole ring can exhibit tautomeric shifts, altering peak positions. Use C NMR to identify stable carbon environments .

- Impurities : Trace solvents (e.g., DMF) or unreacted precursors may interfere. Employ preparative HPLC with a C18 column (acetonitrile/water gradient) for rigorous purification .

- Crystallographic validation : Compare experimental X-ray data with computational models (e.g., density functional theory) to confirm bond angles and distances .

What strategies improve the yield of this compound in large-scale syntheses?

Q. Advanced

- Catalytic optimization : Replace traditional bases (e.g., NaH) with milder alternatives like KCO to reduce side reactions.

- Solvent selection : Switch from DMF to acetonitrile for easier removal post-reaction, enhancing scalability .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield .

- In-line analytics : Use FTIR probes to monitor intermediate formation and adjust conditions dynamically .

What safety protocols are critical when handling this compound in the laboratory?

Q. Basic

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., acetic acid) .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before transferring to designated containers .

How can computational methods aid in predicting the reactivity of this compound in multicomponent reactions?

Q. Advanced

- Docking studies : Predict binding affinities for enzyme-targeted applications using AutoDock Vina. Focus on the imidazole moiety’s potential as a hydrogen-bond donor .

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzoic acid and imidazole groups .

- Mechanistic insights : Simulate reaction pathways (e.g., with Gaussian 09) to optimize conditions for coupling reactions, such as Ullmann or Suzuki-Miyaura .

What purification techniques are recommended for isolating this compound from complex mixtures?

Q. Basic

- Recrystallization : Use a 1:1 DMF/acetic acid mixture to isolate high-purity crystals (>97% by HPLC) .

- Column chromatography : Employ silica gel with a gradient elution of ethyl acetate/hexane (30–70%) to separate byproducts .

- Ion-exchange resins : For carboxylate forms, use Dowex 50WX8 resin to selectively bind the carboxylic acid group .

What are the challenges in interpreting mass spectrometry data for this compound derivatives?

Q. Advanced

- Fragmentation patterns : The imidazole ring may undergo cleavage, producing ambiguous fragments. Use high-resolution MS (HRMS) to distinguish between [M+H] and fragment ions .

- Adduct formation : Sodium or potassium adducts can obscure molecular ion peaks. Add 0.1% formic acid to the mobile phase to suppress adducts in LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.